molecular formula C18H14N4O8 B14731378 2-(4-Methoxyphenyl)pyridine;2,4,6-trinitrophenol CAS No. 5324-53-8

2-(4-Methoxyphenyl)pyridine;2,4,6-trinitrophenol

Cat. No.: B14731378
CAS No.: 5324-53-8
M. Wt: 414.3 g/mol
InChI Key: QBEOVMKYKVRUDJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 2-(4-Methoxyphenyl)pyridine is a pyridine derivative with a methoxyphenyl group attached to the second position of the pyridine ring. It is known for its applications in organic synthesis and as a ligand in coordination chemistry .

Preparation Methods

2-(4-Methoxyphenyl)pyridine

The synthesis of 2-(4-Methoxyphenyl)pyridine typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or column chromatography .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is industrially produced by the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control. The crude product is purified by recrystallization from water or other suitable solvents .

Chemical Reactions Analysis

2-(4-Methoxyphenyl)pyridine

2-(4-Methoxyphenyl)pyridine undergoes various chemical reactions, including:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes:

Scientific Research Applications

2-(4-Methoxyphenyl)pyridine

2-(4-Methoxyphenyl)pyridine is used in:

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol has applications in:

Mechanism of Action

2-(4-Methoxyphenyl)pyridine

The mechanism of action of 2-(4-Methoxyphenyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group. This coordination can influence the reactivity and stability of the metal complexes formed .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol exerts its effects through the release of energy upon detonation. The nitro groups undergo rapid decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor, leading to an explosive reaction .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)pyridine

Similar compounds include:

2,4,6-Trinitrophenol

Properties

CAS No.

5324-53-8

Molecular Formula

C18H14N4O8

Molecular Weight

414.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C12H11NO.C6H3N3O7/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H

InChI Key

QBEOVMKYKVRUDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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